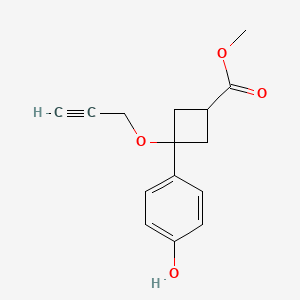

Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate

Description

Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a 4-hydroxyphenyl group and a propargyl ether substituent.

Properties

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-3-8-19-15(9-11(10-15)14(17)18-2)12-4-6-13(16)7-5-12/h1,4-7,11,16H,8-10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMNCKOONKNROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate has demonstrated potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its derivatives have been investigated for:

- Antimicrobial Activity: Compounds with similar structures have shown efficacy against various bacterial strains. For instance, benzofuran derivatives have been highlighted for their antimicrobial properties, suggesting that modifications of Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate could yield effective agents against resistant strains .

- Anti-inflammatory Properties: Research indicates that phenolic compounds exhibit anti-inflammatory effects. The hydroxyl group in the structure may contribute to this activity, making it a candidate for further investigation in inflammatory disease models .

Agricultural Science

This compound has been identified as a potential nitrification inhibitor , which could significantly enhance nitrogen use efficiency in crops:

- Nitrification Inhibition: Studies show that Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate can inhibit nitrification processes in soil, thereby reducing nitrogen loss and improving plant uptake . This property is crucial in sustainable agriculture, where minimizing environmental impact while maximizing crop yield is essential.

Case Study 1: Nitrification Inhibition in Sorghum

In a controlled study involving sorghum (Sorghum bicolor), the application of Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate resulted in a significant reduction of nitrate leaching compared to untreated plots. The compound's effectiveness was measured by soil nitrate levels and plant growth metrics over a growing season.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of derivatives based on Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced the compound's activity, leading to a formulation that could potentially be developed into an antibacterial agent for clinical use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s hydroxyl and propargyl groups distinguish it from analogs. For example:

- Methyl 3-(4-bromophenyl)cyclobutanecarboxylate (): Substitution of the hydroxyl group with bromine enhances molecular weight (MW: ~313 g/mol vs. ~276 g/mol for the target compound) and alters electronic properties. Bromine’s electron-withdrawing nature may reduce solubility in polar solvents compared to the hydroxyl group’s hydrogen-bonding capability .

- The target compound’s propargyl ether may reduce intermolecular H-bonding compared to carbamates, affecting melting points and stability .

Reactivity and Functional Group Interactions

- Propargyl Ether vs. Sulfonamide/Thiophene Derivatives (): The propargyl group in the target compound offers alkyne reactivity (e.g., click chemistry), contrasting with sulfonamide or thiophene moieties in analogs like Methyl 3-(4-bromophenyl)-3-(thiophene-2-sulfonamido)propanoate. Such differences influence applications in drug design or polymer chemistry .

- Hydroxyl Group vs.

Table 1: Key Structural and Functional Comparisons

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Reactivity/Properties |

|---|---|---|---|

| Target Compound | 4-hydroxyphenyl, propargyl ether | ~276 | Hydrogen bonding, alkyne reactivity |

| Methyl 3-(4-bromophenyl)cyclobutanecarboxylate | 4-bromophenyl | ~313 | Halogen-mediated cross-coupling |

| Methyl (3-hydroxyphenyl)-carbamate | 3-hydroxyphenyl, carbamate | ~167 | Strong H-bonding, crystallinity |

Research Findings and Methodological Insights

- Crystallography and Validation : Tools like SHELX () and structure-validation protocols () are critical for resolving strained cyclobutane conformations. The hydroxyl group’s H-bonding may form R₂²(8) graph sets (), influencing crystal packing .

- Synthetic Challenges : The propargyl ether’s steric demands may complicate synthesis compared to simpler esters. Lessons from bromophenyl analogs () suggest palladium-catalyzed coupling as a viable route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.